1-(4-Ethynylpiperidin-1-yl)ethanone
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Overview
Description
1-(4-Ethynylpiperidin-1-yl)ethanone is an organic compound with the molecular formula C9H13NO It features a piperidine ring substituted with an ethynyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-(4-Ethynylpiperidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is then functionalized to introduce the ethynyl group.
Reaction Conditions: The ethynylation of piperidine can be achieved using reagents such as acetylene gas under controlled conditions. The reaction is often carried out in the presence of a base like sodium amide (NaNH2) to facilitate the formation of the ethynyl group.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. .
Chemical Reactions Analysis
1-(4-Ethynylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group under suitable conditions.
Common Reagents and Conditions: Typical reagents include bases (e.g., NaNH2), oxidizing agents (e.g., KMnO4), and reducing agents (e.g., NaBH4).
Scientific Research Applications
1-(4-Ethynylpiperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts targeting specific biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Ethynylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Pathways Involved: The exact pathways affected by this compound depend on its specific molecular interactions. .
Comparison with Similar Compounds
1-(4-Ethynylpiperidin-1-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Ethylpiperazin-1-yl)ethanone and 1-(pyridin-4-yl)ethan-1-one share structural similarities with this compound
Uniqueness: The presence of the ethynyl group in this compound distinguishes it from other piperidine derivatives
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(4-ethynylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C9H13NO/c1-3-9-4-6-10(7-5-9)8(2)11/h1,9H,4-7H2,2H3 |
InChI Key |
PBMXIHNKFXZVGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C#C |
Origin of Product |
United States |
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